2,8-Bis(trifluoromethyl)quinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method includes the use of fluorinated anilines with a free ortho-position and three-carbon reagents . Another approach involves the use of acetylenic iminium salts and diaminonaphthalene through a twofold pyridoannelation sequence .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled thermal conditions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2,8-Bis(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,8-Bis(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: It has shown potential as an antimalarial and antituberculosis agent.
Mechanism of Action
The mechanism of action of 2,8-Bis(trifluoromethyl)quinoline involves its interaction with various molecular targets. For instance, it has been shown to inhibit enzymes such as purine nucleoside phosphorylase, lactate dehydrogenase, triosephosphate isomerase, and thioredoxin reductase . These interactions disrupt essential biochemical pathways, leading to the compound’s antimicrobial and antiviral effects.
Comparison with Similar Compounds
Mefloquine: Another quinoline derivative with antimalarial properties.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Uniqueness: 2,8-Bis(trifluoromethyl)quinoline is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to other quinoline derivatives . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,8-bis(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)7-3-1-2-6-4-5-8(11(15,16)17)18-9(6)7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENOMHHOAYYAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385012 | |
Record name | 2,8-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129625-31-6 | |
Record name | 2,8-bis(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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